molecular formula C22H27F2NO3 B10961042 N-[1-(4-tert-butylphenyl)ethyl]-4-(difluoromethoxy)-3-ethoxybenzamide

N-[1-(4-tert-butylphenyl)ethyl]-4-(difluoromethoxy)-3-ethoxybenzamide

Cat. No.: B10961042
M. Wt: 391.5 g/mol
InChI Key: LRKLVUJBZSWMFI-UHFFFAOYSA-N
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Description

N-[1-(4-tert-butylphenyl)ethyl]-4-(difluoromethoxy)-3-ethoxybenzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a difluoromethoxy group, and an ethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-tert-butylphenyl)ethyl]-4-(difluoromethoxy)-3-ethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tert-butylphenyl group: This step involves the alkylation of a phenyl ring with tert-butyl chloride in the presence of a strong base such as sodium hydride.

    Introduction of the ethyl group: The ethyl group is introduced through a Friedel-Crafts alkylation reaction using ethyl chloride and aluminum chloride as a catalyst.

    Formation of the difluoromethoxy group: This step involves the reaction of the intermediate compound with difluoromethyl ether in the presence of a base such as potassium carbonate.

    Formation of the benzamide group: The final step involves the reaction of the intermediate compound with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-tert-butylphenyl)ethyl]-4-(difluoromethoxy)-3-ethoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

N-[1-(4-tert-butylphenyl)ethyl]-4-(difluoromethoxy)-3-ethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(4-tert-butylphenyl)ethyl]-4-(difluoromethoxy)-3-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[1-(4-tert-butylphenyl)ethyl]-4-(difluoromethoxy)-3-ethoxybenzamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    N-[1-(4-tert-butylphenyl)ethyl]-3,4-dichloroaniline: Similar structure but with dichloro substitution.

    N-[1-(4-tert-butylphenyl)ethyl]-4-ethylaniline: Similar structure but with ethyl substitution.

    4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine: Similar structure but with pyrazole and pyridine rings.

Properties

Molecular Formula

C22H27F2NO3

Molecular Weight

391.5 g/mol

IUPAC Name

N-[1-(4-tert-butylphenyl)ethyl]-4-(difluoromethoxy)-3-ethoxybenzamide

InChI

InChI=1S/C22H27F2NO3/c1-6-27-19-13-16(9-12-18(19)28-21(23)24)20(26)25-14(2)15-7-10-17(11-8-15)22(3,4)5/h7-14,21H,6H2,1-5H3,(H,25,26)

InChI Key

LRKLVUJBZSWMFI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NC(C)C2=CC=C(C=C2)C(C)(C)C)OC(F)F

Origin of Product

United States

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